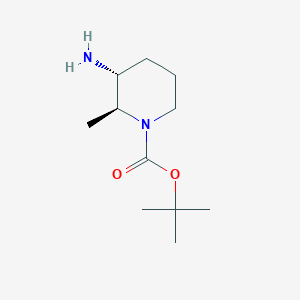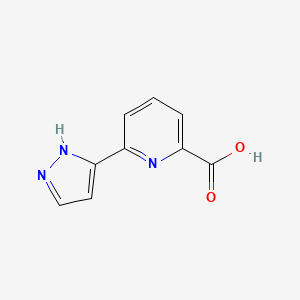![molecular formula C17H6F12O3 B6357717 Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% CAS No. 2301855-65-0](/img/structure/B6357717.png)
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% (BDC-95) is an organic compound that has been used in a variety of scientific research applications. BDC-95 is a highly efficient and versatile reagent, which has been utilized in the synthesis of new molecules, in the study of biochemical and physiological processes, and in the development of new materials. BDC-95 has a wide range of potential applications in the laboratory, and can be used to create a variety of products.
Scientific Research Applications
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has been used in a variety of scientific research applications. It has been employed in the synthesis of new molecules, in the study of biochemical and physiological processes, and in the development of new materials. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has been used in the synthesis of novel polymers, in the preparation of novel catalysts, and in the synthesis of complex organic molecules. It has also been used in the study of enzyme activity and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is based on its ability to act as a Lewis acid catalyst. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% can form a complex with an electron-rich substrate, and this complex can then act as a catalyst for the reaction of the substrate with a nucleophile. This reaction can occur at room temperature, and the product can be isolated in high yield.
Biochemical and Physiological Effects
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has been used to study the biochemical and physiological effects of various compounds. It has been used to study the metabolism of drugs and to study the effects of various drugs on the body. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has also been used to study the effects of hormones and to study the effects of various compounds on the immune system.
Advantages and Limitations for Lab Experiments
The main advantage of using Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% in laboratory experiments is its high efficiency and versatility. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is easy to use, and it can be used to synthesize a variety of products in high yield. It is also non-toxic and environmentally friendly. The main limitation of Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is its cost, as it is more expensive than other reagents.
Future Directions
The future of Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is very promising. In the future, it may be used to synthesize a variety of new compounds and materials, and to study the biochemical and physiological effects of various compounds. It may also be used to develop new methods for drug delivery, and to study the effects of various drugs on the body. Additionally, Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% may be used to study the effects of various compounds on the immune system, and to study the effects of hormones. Finally, Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% may be used to develop new catalysts and to study enzyme activity.
Synthesis Methods
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is synthesized by the reaction of trifluoromethylphenyl boronic acid with carbon dioxide in the presence of a palladium catalyst. The reaction occurs at atmospheric pressure and room temperature, and the product is isolated in high yield. The reaction is reversible, and the product can be recycled for reuse.
properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F12O3/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)31-13(30)32-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGVRUDOVGSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3,5-di(trifluoromethyl)phenyl] carbonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)


![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)




![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)
![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)